molecular formula C10H10N2O B3167042 5-Amino-8-hydroxy-2-methylquinoline CAS No. 91613-48-8

5-Amino-8-hydroxy-2-methylquinoline

Cat. No. B3167042
CAS RN: 91613-48-8
M. Wt: 174.2 g/mol
InChI Key: IFOFWZGKLRGLPS-UHFFFAOYSA-N
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Description

5-Amino-8-hydroxy-2-methylquinoline is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of 2-methylquinoline derivatives, including 5-Amino-8-hydroxy-2-methylquinoline, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . A modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein has been reported for the synthesis of 2-methylquinoline .


Molecular Structure Analysis

The molecular structure of 5-Amino-8-hydroxy-2-methylquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. The molecule has a hydroxyl group at the 8th position, an amino group at the 5th position, and a methyl group at the 2nd position .


Chemical Reactions Analysis

Quinoline and its derivatives, including 5-Amino-8-hydroxy-2-methylquinoline, can undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are useful for the construction and functionalization of this compound .

Safety and Hazards

The safety data sheet for 5-Amino-8-hydroxy-2-methylquinoline indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 5-Amino-8-hydroxy-2-methylquinoline, have attracted significant interest due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on the development of new synthesis methods, exploration of their biological activities, and their application in drug discovery.

properties

IUPAC Name

5-amino-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFWZGKLRGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-8-hydroxy-2-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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